![molecular formula C21H23ClN4O3S B3399851 Ethyl 4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperazine-1-carboxylate CAS No. 1040647-33-3](/img/structure/B3399851.png)
Ethyl 4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperazine-1-carboxylate
Overview
Description
This compound is an imidazothiazole derivative . Thiazoles have been studied extensively in the past few decades due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of this compound involves the treatment of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. The key intermediate 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide was prepared by the reaction of hydrazine hydrate with the previous compound .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade. The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to the body and can cause various diseases.
Analgesic Activity
Compounds related to the thiazole ring have been found to act as analgesics . They can help in relieving pain.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . They can help reduce inflammation in the body.
Antimicrobial and Antifungal Activities
Thiazole and imidazole derivatives have been found to exhibit antimicrobial and antifungal activities . They can inhibit the growth of certain bacteria and fungi.
Antiviral Activity
Compounds related to the thiazole ring have been found to act against certain viruses .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . They can increase the production of urine, helping the body eliminate excess water and salt.
Anticonvulsant and Neuroprotective Activities
Thiazole derivatives have been found to have anticonvulsant and neuroprotective properties . They can help control seizures and protect nerve cells from damage.
Antitumor or Cytotoxic Activities
Compounds related to the thiazole ring have been found to have antitumor or cytotoxic properties . They can inhibit the growth of tumor cells and can be used in cancer treatment.
Mechanism of Action
Target of Action
It’s known that imidazo[2,1-b]thiazole derivatives have been studied for their wide range of biological properties . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Imidazo[2,1-b]thiazole derivatives have been shown to have various modes of action depending on their specific structures and targets . For instance, some derivatives have been found to stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Biochemical Pathways
For example, some derivatives have been found to modulate the immune system through T-cell activation and proliferation .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
ethyl 4-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-2-29-21(28)25-11-9-24(10-12-25)19(27)8-7-17-14-30-20-23-18(13-26(17)20)15-3-5-16(22)6-4-15/h3-6,13-14H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHXLDQOIOEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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